molecular formula C16H18N4O3 B2912423 methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate CAS No. 2202515-03-3

methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate

Cat. No.: B2912423
CAS No.: 2202515-03-3
M. Wt: 314.345
InChI Key: TUPCIVMCDHVLHF-UHFFFAOYSA-N
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Description

Methyl 4-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a triazole ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and produces the triazole ring under mild conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Coupling Reactions: The triazole and piperidine rings are then coupled with a benzoate ester using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated peptide synthesizers for the coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute on the triazole ring.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The triazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Industry

In the material science industry, this compound can be used in the development of new polymers and materials with unique properties. The presence of the triazole ring can impart stability and rigidity to polymer backbones.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate: Similar structure but with a different triazole isomer.

    Methyl 4-(4-(2H-1,2,3-triazol-4-yl)piperidine-1-carbonyl)benzoate: Another isomer with the triazole ring substituted at a different position.

    Methyl 4-(4-(1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

Uniqueness

The uniqueness of methyl 4-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]benzoate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the triazole ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

methyl 4-[4-(triazol-2-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-23-16(22)13-4-2-12(3-5-13)15(21)19-10-6-14(7-11-19)20-17-8-9-18-20/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPCIVMCDHVLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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